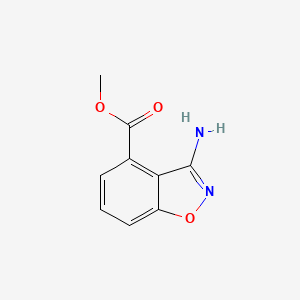
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is an organic compound that features a nitro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline typically involves the alkylation of 4-nitroaniline with 3,3-dimethylbut-1-yne. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include alkyl halides and strong bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,3-Dimethylbut-1-yn-1-yl)-4-aminobenzene.
Scientific Research Applications
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline moiety can participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylbut-1-yn-1-yl)-1,4-dimethylbenzene
- 3,3-Dimethyl-1-butyne
Uniqueness
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is unique due to the presence of both a nitro group and an aniline moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
682357-48-8 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)7-6-9-8-10(14(15)16)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
InChI Key |
AITVBHIHNXNCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)







